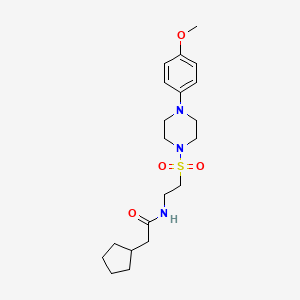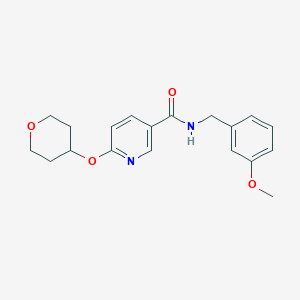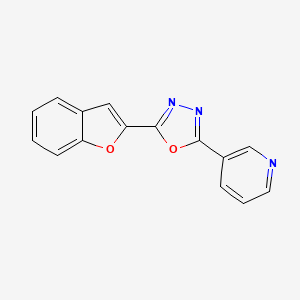![molecular formula C11H11N3O4S B3001654 Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 515860-78-3](/img/structure/B3001654.png)
Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate is a compound that falls within the category of polyfunctional thiophene derivatives. These compounds are known for their interesting photophysical properties, which include fluorescence and the ability to undergo intramolecular charge transfer (ICT) upon light absorption .
Synthesis Analysis
The synthesis of related 5-acyl-2-amino-3-cyanothiophenes involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to the formation of these thiophene derivatives as the sole products . Another related synthesis route for methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to similar compounds, involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This detailed structural information is crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of these thiophene derivatives is influenced by their functional groups. For example, the presence of amino and cyano groups in the molecule can lead to various chemical transformations, such as the formation of isoxazole rings when arylisothiocyanate derivatives react with sodium methyl cyanoacetate . The nitration of related methyl-3-hydroxythiophene-2-carboxylate leads to products that can undergo O to N acyl migrations, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these thiophene derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence, are a result of the ICT state populated after light absorption, and emissions occur from a twisted ICT minimum . The crystallographic analysis provides insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments . Preliminary bioassays of related compounds have indicated potential fungicidal and plant growth regulation activities, suggesting applications in agriculture .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Various methods have been explored to synthesize related thiophene derivatives. For instance, the Gewald reaction has been utilized for the synthesis of related compounds like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, demonstrating the versatility of this approach in synthesizing thiophene derivatives (Abu‐Hashem, 2011). Additionally, the Thorpe reaction has been employed to construct synthetically important methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, further showcasing the diversity of synthetic techniques available for these compounds (Shah, 2011).
Chemical and Fluorescent Properties
The study of fluorescent properties is another area of interest. Compounds such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been characterized to explore their novel fluorescence properties, which could have potential applications in various fields (Guo Pusheng, 2009).
Applications in Dye Synthesis
Dye Manufacturing
Thiophene derivatives have found applications in dye synthesis. For example, compounds like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been used to synthesize novel monoazo disperse dyes for dyeing polyester fibers, indicating their utility in textile industries (Iyun et al., 2015).
Metal Complexation and Dyeing Performance
The complexation of these dyes with metals like copper, cobalt, and zinc and their application on polyester and nylon fabrics have also been studied, highlighting the versatility and effectiveness of thiophene-based dyes in various fabrics (Abolude et al., 2021).
Pharmaceutical and Biological Research
Antimicrobial Activity
Some derivatives of thiophene, such as those synthesized via the Gewald reaction, have exhibited promising antimicrobial activities. This indicates potential applications in pharmaceuticals and healthcare (Abu‐Hashem, 2011).
Synthesis of Biologically Active Compounds
The synthesis of various biologically active thiophene derivatives has been explored, suggesting their potential utility in developing new therapeutic agents (Ryndina et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-5-7(11(17)18-2)10(14-6(15)3-4-12)19-8(5)9(13)16/h3H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZADDHMMZWFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)
![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)
![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)





![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)